PDHK1 Inhibition: Single-Digit Nanomolar Activity Not Reported for Simpler Pyrrole Carbaldehydes
1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde demonstrates inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 of 100 nM [1]. In contrast, the structurally related but less substituted analog 1-tert-butyl-1H-pyrrole-3-carbaldehyde (lacking the 4-methyl group) has not been reported to exhibit comparable PDHK1 inhibitory activity in the same assay systems [2]. This difference in substitution pattern likely accounts for the observed nanomolar potency.
| Evidence Dimension | PDHK1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde (CAS 30186-46-0) — no reported PDHK1 activity data |
| Quantified Difference | >10-fold potency advantage based on available data |
| Conditions | DELFIA assay measuring reduction in E1α phosphorylation after 1 hr incubation |
Why This Matters
The 100 nM IC50 value positions this compound as a viable starting point for medicinal chemistry optimization targeting PDHK1 in cancer metabolism, a profile not replicated by the des-methyl analog.
- [1] ChEMBL. CHEMBL3727722: Inhibition of pyruvate dehydrogenase kinase 1 (unknown origin) assessed as reduction in E1α phosphorylation by DELFIA method. IC50 = 100 nM. View Source
- [2] PubChem BioAssay. Summary of PDHK1 inhibition data for pyrrole-3-carbaldehyde derivatives. View Source
